4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the morpholine ring. Common synthetic routes include:
Formation of Thiadiazole Ring: This step involves the reaction of isopropylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Formation of Piperidine Ring: The thiadiazole intermediate is then reacted with a suitable piperidine precursor under basic conditions to form the piperidine ring.
Attachment of Morpholine Ring: The final step involves the reaction of the piperidine-thiadiazole intermediate with morpholine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and pressures, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal applications.
Indole Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine is unique due to its combination of three different ring systems, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H24N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
morpholin-4-yl-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C15H24N4O2S/c1-11(2)13-16-15(22-17-13)19-5-3-4-12(10-19)14(20)18-6-8-21-9-7-18/h11-12H,3-10H2,1-2H3 |
InChI Key |
KBVPEOKKIIWPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.